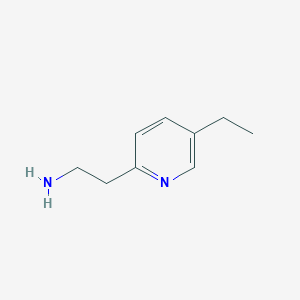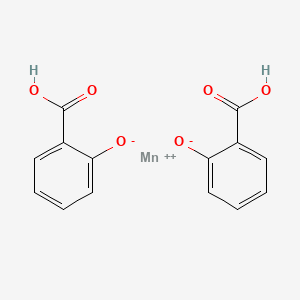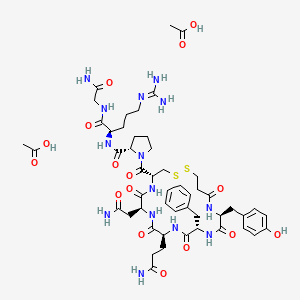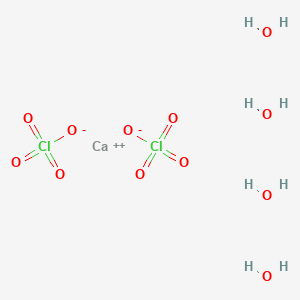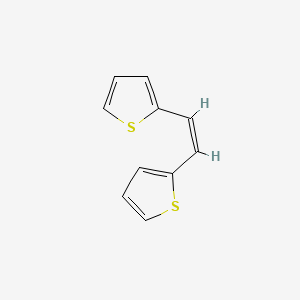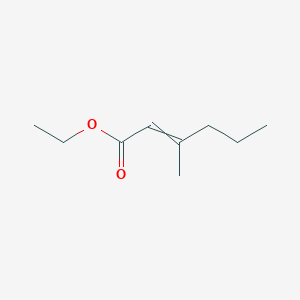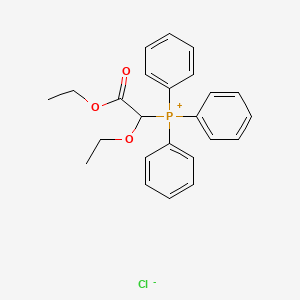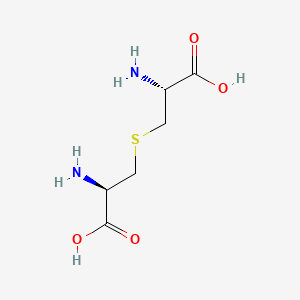
Lanthionine
Descripción general
Descripción
Lanthionine is a sulfur-containing amino acid that is formed by the cyclization of two cysteine residues. It is a non-proteinogenic amino acid that is found in various foods, such as cheese, milk, and meat. This compound has gained attention in recent years due to its potential therapeutic applications in various diseases.
Aplicaciones Científicas De Investigación
Actividades Neuroprotectoras y Antiinflamatorias
La lantionina y su metabolito, la lantionina cetimina, han demostrado poseer actividades neuroprotectoras y antiinflamatorias {svg_1}. Esto ha generado un mayor interés en las posibles aplicaciones del compuesto en el tratamiento de afecciones neurológicas {svg_2}.
Función en el Sistema Nervioso Central
La lantionina existe en concentraciones apreciables en el cerebro de los mamíferos, donde se somete a una conversión de aminotransferasa para producir un tioéter cíclico inusual, la lantionina cetimina {svg_3}. Esto sugiere que la lantionina y sus metabolitos posteriores pueden ser sustancias fisiológicamente importantes en lugar de meros residuos metabólicos {svg_4}.
Interacción con Proteínas Tipo LanC
Tanto la lantionina cetimina como el ubicuo regulador redox glutatión se unen a la proteína 1 de la lantionina sintetasa similar a la proteína 1 (LanCL1) de los mamíferos {svg_5}. Esta interacción se ha asociado con importantes procesos fisiológicos, incluida la transducción de señales y la sensibilización a la insulina {svg_6}.
Posible Importancia en la Señalización Paracrina
Se está explorando la posible importancia de las lantioninas en la señalización paracrina, con oportunidades para utilizar derivados pro-fármacos biodisponibles de estos compuestos como nuevos farmacóforos {svg_7}.
Producción Farmacéutica
Los lantipéptidos, que incluyen la lantionina, tienen el potencial de utilizarse como terapéuticos {svg_8}. Sin embargo, la falta de procesos estables, de alto rendimiento y bien caracterizados para su producción sostenible limita su disponibilidad para estudios clínicos y una mayor comercialización farmacéutica {svg_9}.
Actividades Antibacterianas
Los lantipéptidos, incluida la lantionina, tienen actividades antibacterianas y podrían aplicarse potencialmente como alternativas a los antibióticos convencionales {svg_10}. Esto es particularmente relevante dado el creciente problema de la resistencia a los antibióticos {svg_11}.
Mecanismo De Acción
Target of Action
Lanthionine, also known as L-Lanthionine, is a this compound-containing peptide antibiotic . It primarily targets Gram-positive bacteria . The compound’s primary target is the cell wall precursor lipid II . The interaction with lipid II is essential for the compound’s antibacterial activity .
Mode of Action
This compound interacts with its target, lipid II, in two main ways . The first mechanism involves the abduction of lipid II from the septum, which inhibits cell wall biosynthesis . The second mechanism involves the formation of pores composed of lipid II and this compound . These pores disrupt the bacterial membrane, leading to cell death .
Biochemical Pathways
This compound is a product of the transsulfuration enzyme cystathionine-β-synthase (CβS) . It undergoes aminotransferase conversion to yield an unusual cyclic thioether, this compound ketimine (LK) . LK has been found to possess neuroprotective, neuritigenic, and anti-inflammatory activities .
Pharmacokinetics
One study on a this compound synthetase c-like 2 (lancl2) agonist, bt-11, showed that the compound had a prolonged half-life in plasma . This suggests that this compound may also have a long half-life, which could enhance its bioavailability .
Result of Action
The result of this compound’s action is the inhibition of bacterial growth and the prevention of spore outgrowth . This is achieved through the two mechanisms of action mentioned earlier: the inhibition of cell wall biosynthesis and the formation of pores in the bacterial membrane .
Action Environment
The action of this compound is influenced by environmental factors. For instance, its antibacterial activity is predominantly against Gram-positive bacteria . This is because its relatively large size prevents it from penetrating the outer membrane of Gram-negative bacteria . Furthermore, the stability of this compound against protease degradation is influenced by its unique intramolecular ring structures formed by the thioether amino acids this compound or methylthis compound .
Direcciones Futuras
Lanthionine and its derivatives hold great potential as biotherapeutics, especially at a time when novel and more effective therapies are required . The structural diversity of lantibiotics could be exploited for designing novel lantipeptides with higher efficacy . Future studies might explore this compound levels in schizophrenia, or perhaps even use in disease palliation .
Análisis Bioquímico
Biochemical Properties
Lanthionine plays a crucial role in the biochemical reactions of lanthipeptides. It interacts with various enzymes and proteins during the biosynthesis of lanthipeptides . The nature of these interactions involves the formation of thioether cross-linked amino acids, which are characteristic of lanthipeptides .
Cellular Effects
The effects of this compound on cells and cellular processes are primarily observed through its role in the biosynthesis of lanthipeptides. These peptides have been shown to have potent antimicrobial, anti-inflammatory, and anti-viral activities . The presence of this compound in these peptides influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through its involvement in the biosynthesis of lanthipeptides. This process involves the dehydration of Ser/Thr residues and intramolecular addition of Cys thiols to the resulting dehydro amino acids . These reactions are facilitated by unique this compound synthetases, termed LanL enzymes .
Temporal Effects in Laboratory Settings
The effects of this compound over time in laboratory settings are primarily observed through its role in the biosynthesis of lanthipeptides. The stability and long-term effects of this compound on cellular function are reflected in the potent biological activities of these peptides .
Metabolic Pathways
This compound is involved in the metabolic pathways of lanthipeptides. These pathways involve the dehydration of Ser/Thr residues and intramolecular addition of Cys thiols to the resulting dehydro amino acids .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are facilitated through its role in the biosynthesis of lanthipeptides. The presence of this compound in these peptides could influence their localization or accumulation within cells .
Subcellular Localization
The subcellular localization of this compound is primarily observed through its presence in lanthipeptides. These peptides are targeted to specific cellular compartments or organelles, potentially influencing the activity or function of this compound .
Propiedades
IUPAC Name |
(2R)-2-amino-3-[(2R)-2-amino-2-carboxyethyl]sulfanylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O4S/c7-3(5(9)10)1-13-2-4(8)6(11)12/h3-4H,1-2,7-8H2,(H,9,10)(H,11,12)/t3-,4-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWPCPZJAHOETAG-IMJSIDKUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)N)SCC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H](C(=O)O)N)SC[C@@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40871812, DTXSID601020926 | |
| Record name | L-Lanthionine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40871812 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DL-Lanthionine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601020926 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
922-55-4, 3183-08-2 | |
| Record name | L-Lanthionine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=922-55-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | DL-Lanthionine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3183-08-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Lanthionine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000922554 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Lanthionine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003183082 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | L-Lanthionine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40871812 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DL-Lanthionine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601020926 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Lanthionine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.888 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | S-(2-amino-2-carboxyethyl)-DL-cysteine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.706 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | LANTHIONINE, DL- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9N5M8Q1P1C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | LANTHIONINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JO78O46X3K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Lanthionine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0240656 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Q & A
Q1: What is the molecular formula and weight of lanthionine?
A1: this compound has the molecular formula C6H12N2O4S and a molecular weight of 208.23 g/mol.
Q2: What makes this compound unique compared to other amino acids?
A2: Unlike standard amino acids, this compound is a non-proteinogenic amino acid characterized by a thioether bridge connecting two alanine residues at their β-carbons. This thioether bridge significantly impacts its conformational flexibility and biological activity. []
Q3: Is this compound stable under different conditions?
A3: this compound exhibits varying stability depending on the conditions. It displays good stability in acidic solutions but can undergo racemization at high temperatures or prolonged exposure. [] Conversely, this compound shows temperature-dependent changes in specific rotation in alkaline solutions. []
Q4: What enzymatic reactions are involved in this compound biosynthesis?
A4: this compound biosynthesis occurs through a two-step process often catalyzed by a single enzyme, like ProcM in Prochlorococcus MIT9313. [] Initially, a dehydratase enzyme acts on serine and threonine residues within a precursor peptide, converting them to dehydroalanine and dehydrobutyrine, respectively. [] Then, a cyclase enzyme catalyzes the addition of cysteine residues to these dehydrated residues, forming the thioether bonds characteristic of this compound and methylthis compound. [, ]
Q5: What is the significance of this compound in the formation of lantibiotics?
A5: this compound, along with its methylated derivative methylthis compound, are key structural components of lantibiotics. [] These thioether bridges contribute to the rigidity and stability of lantibiotics, influencing their antimicrobial activity and resistance to enzymatic degradation. [, ]
Q6: How does the stereochemistry of this compound affect the biological activity of lantibiotics?
A6: The specific stereochemistry of this compound and methylthis compound residues within lantibiotics is crucial for their biological activity. [, ] For instance, in prochlorosins, all methyllanthionines exhibit a (2S,3S,6R) configuration, and lanthionines possess a (2S,6R) configuration. [] These specific configurations are crucial for the antimicrobial activity of prochlorosins.
Q7: How does the introduction of a this compound bridge impact the activity of somatostatin analogs?
A7: Incorporating a this compound bridge into somatostatin analogs significantly enhances their receptor binding selectivity. [] For example, a this compound-containing octapeptide analog exhibited high affinity for the somatostatin receptor subtype 5 (SSTR5) while demonstrating a 50-fold weaker binding affinity for SSTR2b compared to the drug sandostatin. [] This change in selectivity is attributed to the conformational constraints imposed by the this compound bridge.
Q8: How does the this compound modification affect the stability of peptides?
A9: this compound bridges enhance the stability of peptides against enzymatic degradation. In a study comparing the metabolic stability of this compound-sandostatin and sandostatin in rat brain homogenates, the this compound analog displayed a 2.4 times longer half-life. [] This increased stability is due to the conformational constraints and resistance to proteolysis conferred by the thioether bridge.
Q9: What is the role of this compound in cardiovascular health?
A11: this compound, while a byproduct of the beneficial gasotransmitter hydrogen sulfide (H2S), has been identified as a potential uremic toxin. [, , ] Elevated this compound levels, often observed in uremia, are associated with impaired H2S production and may contribute to cardiovascular complications in chronic kidney disease. [, , ]
Q10: What effects does this compound have on endothelial cells?
A12: Studies have shown that this compound, at concentrations found in CKD patients, can induce endothelial cell mineralization in vitro. [] This process is believed to contribute to vascular calcification, a major risk factor for cardiovascular disease. This compound has also been shown to hamper H2S release, reduce cystathionine-β-synthase protein content and glutathionylation, modify miRNA expression, lower VEGF expression, and increase intracellular calcium levels in endothelial cells. []
Q11: What analytical techniques are used to study this compound?
A11: Various analytical methods are employed to study this compound and related compounds. These include:
- High-Performance Liquid Chromatography (HPLC): For separation and quantification of this compound and its isomers in various matrices, including peptidoglycan. []
- Mass Spectrometry (MS) Techniques: Such as Liquid Secondary Ion Mass Spectrometry (LSIMS) and Collisionally Activated Dissociation (CAD) are used to analyze the structure, fragmentation patterns, and modifications of this compound-containing peptides. [, ]
- Nuclear Magnetic Resonance (NMR) Spectroscopy: Employed to determine the three-dimensional structure, ring topologies, and stereochemistry of this compound-containing peptides. [, ]
- Gas Chromatography (GC) Coupled with MS: Utilized for determining the stereochemistry of this compound and methylthis compound residues in peptides. [, ]
Q12: Are there any known substitutes for this compound in peptides?
A15: While this compound analogs have been synthesized to study structure-activity relationships [, , ], there are no known direct substitutes for this compound in naturally occurring peptides like lantibiotics. The unique properties of the thioether bridge make it difficult to replace without affecting the peptide's biological activity.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




